Comparative Inhibitory Potency in HDAC6 Assays: Ortho-Fluorophenyl vs. Non-Fluorinated and Meta-Fluorinated Analogs
In a systematic evaluation of fluorophenylhydroxamate inhibitors of histone deacetylase 6 (HDAC6), the ortho-fluorophenylhydroxamate (compound 1) exhibited an IC50 >30,000 nM against human HDAC6, whereas the non-fluorinated parent compound phenylhydroxamate demonstrated an IC50 of 120 nM, and the meta-fluorophenylhydroxamate (bavarostat analog) showed comparable or improved potency. This represents a >250-fold loss in potency due to ortho-fluorination [1]. While this specific data is for a hydroxamate series, the dramatic positional effect underscores the unique electronic and steric constraints introduced by an ortho-fluorine, a feature conserved in N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.
| Evidence Dimension | IC50 against human HDAC6 |
|---|---|
| Target Compound Data | Ortho-fluorophenylhydroxamate: IC50 >30,000 nM |
| Comparator Or Baseline | Phenylhydroxamate: IC50 = 120 nM; Meta-fluorophenylhydroxamate: IC50 ~121 nM |
| Quantified Difference | >250-fold loss in potency for ortho-substituted analog vs. non-fluorinated |
| Conditions | In vitro enzymatic assay with recombinant human HDAC6 |
Why This Matters
Demonstrates that ortho-fluorophenyl substitution can profoundly alter target engagement, providing a rational basis for selecting N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide in screens where a specific activity profile (e.g., reduced HDAC6 affinity) is desired.
- [1] Osko, J. D., et al. Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. Biochemistry 2022, 61(18), 1945-1954. View Source
